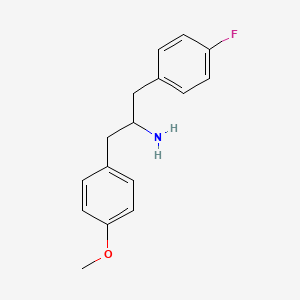
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on another phenyl ring, connected by a propan-2-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 4-methoxybenzaldehyde.
Condensation Reaction: The two aldehydes undergo a condensation reaction with nitroethane in the presence of a base, such as sodium ethoxide, to form the corresponding nitrostyrene intermediates.
Reduction: The nitrostyrene intermediates are then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the amine product.
Hydrochloride Formation: The final step involves the conversion of the free base amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or other functional groups.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic properties, such as antidepressant or stimulant effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and transporters. It may act as a modulator of neurotransmitter release, reuptake, or receptor binding, leading to various physiological effects. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-2-(4-methoxyphenyl)ethanamine: Similar structure but with a shorter ethylamine chain.
1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(4-fluorophenyl)-3-(3-methoxyphenyl)propan-2-amine: Similar structure but with the methoxy group in a different position.
Uniqueness
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine hydrochloride is unique due to the specific combination of fluorine and methoxy substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of these groups can affect the compound’s pharmacokinetics, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C16H18FNO |
|---|---|
Molecular Weight |
259.32 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C16H18FNO/c1-19-16-8-4-13(5-9-16)11-15(18)10-12-2-6-14(17)7-3-12/h2-9,15H,10-11,18H2,1H3 |
InChI Key |
JPJQOALHRVTKIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


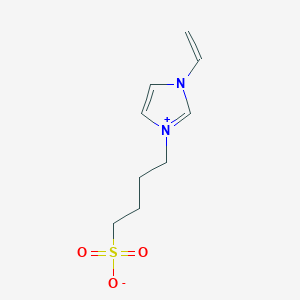
![[(3S,4R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14881251.png)
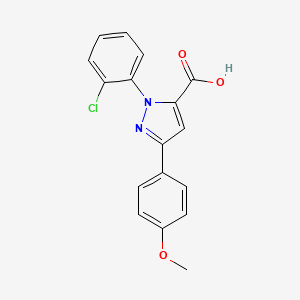
![Ethyl 2-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14881264.png)
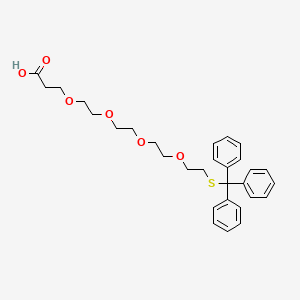
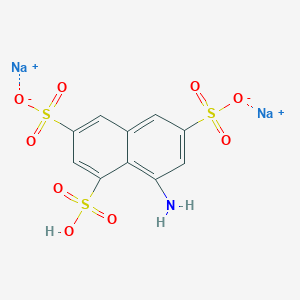





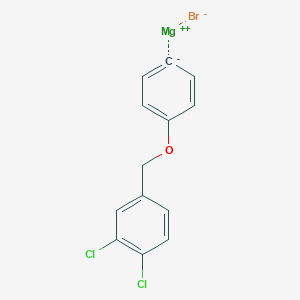
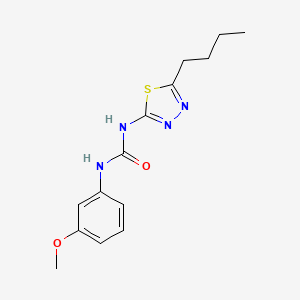
![9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14881318.png)
